1,4-diphenyl-1H-pyrazol-5-amine
Overview
Description
1,4-Diphenyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C15H13N3. It is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.
Mechanism of Action
Target of Action
1,4-Diphenyl-1H-pyrazol-5-amine is a pyrazole derivative . Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of these compounds are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It’s known that pyrazole derivatives interact with their targets and cause changes that inhibit the growth and proliferation of the parasites . For instance, some pyrazole derivatives have shown to inhibit the enzyme monoamine oxidase , which could be one of the mechanisms involved.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the life cycle of the parasites. By inhibiting key enzymes or disrupting essential processes, the compound can prevent the parasites from multiplying and spreading . .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of the parasites causing leishmaniasis and malaria . This leads to a reduction in the severity of these diseases and potentially contributes to their treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the condensation of hydrazine with 1,3-diphenyl-2-propen-1-one under acidic conditions. This reaction typically proceeds via a cyclization mechanism, forming the pyrazole ring . Another method involves the reaction of phenylhydrazine with 1,3-diphenylprop-2-en-1-one in the presence of a base, such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Functionalized pyrazole derivatives.
Scientific Research Applications
1,4-Diphenyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
1,4-Diphenyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1,4-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine: Similar structure but with methoxy groups on the phenyl rings, which can alter its reactivity and biological activity.
3,4-Diethyl-1H-pyrazol-5-amine: Contains ethyl groups instead of phenyl groups, leading to different chemical properties and applications.
1,4-Di-p-tolyl-1H-pyrazol-5-amine: Features tolyl groups, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting balance of electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-diphenylpyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-15-14(12-7-3-1-4-8-12)11-17-18(15)13-9-5-2-6-10-13/h1-11H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWIUGFQFNQLNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327866 | |
Record name | 2,4-diphenylpyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666622 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
108719-40-0 | |
Record name | 2,4-diphenylpyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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